molecular formula C19H20N2O4S2 B2801827 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620589-88-0

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2801827
CAS No.: 620589-88-0
M. Wt: 404.5
InChI Key: WVAQSYQVHJWGBG-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a thienoimidazole derivative characterized by a bicyclic core structure fused with two substituted phenyl rings. For instance, related compounds such as 1-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS 131699-72-4) have been documented as discontinued products, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-24-15-8-6-13(7-9-15)20-17-11-27(22,23)12-18(17)21(19(20)26)14-4-3-5-16(10-14)25-2/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAQSYQVHJWGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thienoimidazole core, which is known for its diverse pharmacological properties. The presence of methoxyphenyl substituents may enhance its biological activity through various mechanisms.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H15N3O4S
  • Molecular Weight : 319.36 g/mol
  • Structural Features :
    • Thieno[3,4-d]imidazole core
    • Two methoxyphenyl groups

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thienoimidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.046 to 3.11 μM against resistant strains like MRSA .

Compound Target Pathogen MIC (μM)
Thienoimidazole DerivativeMRSA0.046
Thienoimidazole DerivativeE. coli2.96
Thienoimidazole DerivativeS. aureus0.68

Anticancer Activity

The thienoimidazole derivatives have also been investigated for their anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. The presence of electron-donating groups such as methoxy on the phenyl rings has been shown to enhance the activity by increasing electron density at reactive sites .

Key Findings:

  • Phenyl Substituents : The positioning and nature of substituents on the phenyl rings significantly influence biological activity.
  • Core Structure : The thienoimidazole core is essential for maintaining the desired pharmacological effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thienoimidazole derivatives against a panel of pathogens, revealing that modifications to the phenyl groups resulted in enhanced antibacterial activity compared to standard antibiotics like vancomycin and ciprofloxacin .
  • Anticancer Properties : Another investigation focused on the anticancer potential of related compounds against breast cancer cell lines, showing significant growth inhibition and induction of apoptosis at concentrations as low as 5 μM .

Scientific Research Applications

The compound 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide , also known by its IUPAC name, has garnered attention in various scientific research applications due to its unique structural properties and potential pharmacological activities. Below is a detailed exploration of its applications, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 372.4 g/mol
  • Chemical Structure : The compound features a thieno[3,4-d]imidazole core, which is significant for its biological activity.

Key Characteristics

  • Solubility : The solubility characteristics of this compound are crucial for its biological applications, influencing its bioavailability.
  • Stability : The stability of the compound under various conditions (pH, temperature) is essential for its use in pharmaceutical formulations.

Antiviral Activity

Recent studies have indicated that compounds similar to 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole derivatives exhibit antiviral properties. For instance, N-heterocycles have been shown to inhibit viral replication effectively. The specific mechanisms often involve interference with viral entry or replication processes .

Antimicrobial Properties

Research highlights the potential of thieno[3,4-d]imidazole derivatives as antimicrobial agents. These compounds have demonstrated activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can enhance antimicrobial efficacy .

Anticancer Research

The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that thieno[3,4-d]imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play roles in disease pathways. For example, it may act as an inhibitor of thymidine phosphorylase, which is relevant for cancer therapy as it can modulate tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50/EC50 ValuesReference
AntiviralVarious virusesVaries by derivative
AntimicrobialStaphylococcus aureus0.25–2 μg/mL
AnticancerCancer cell linesVaries
Enzyme InhibitionThymidine phosphorylaseIC50: 10.84 μM

Table 2: Structural Variants and Their Activities

Compound VariantActivity TypeObserved Effect
This compoundAntiviralSignificant inhibition of viral replication
1-(4-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-oneAntimicrobialEffective against MRSA
1-(2-methylphenyl)-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-oneAnticancerInduction of apoptosis in cancer cells

Case Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral potential of N-heterocycles, including thieno[3,4-d]imidazole derivatives. The results indicated that these compounds could significantly reduce viral load in infected cell cultures, showcasing their potential as therapeutic agents against viral infections .

Case Study 2: Antimicrobial Resistance

Research conducted on various thieno derivatives highlighted their effectiveness against antibiotic-resistant strains of bacteria. The study demonstrated that modifications to the phenyl groups enhanced the antibacterial properties significantly compared to traditional antibiotics .

Case Study 3: Cancer Therapy

In a preclinical trial assessing the anticancer effects of thieno[3,4-d]imidazole compounds, researchers found that specific derivatives exhibited potent cytotoxicity against multiple cancer cell lines. This suggests a promising avenue for developing new cancer therapies based on these structural frameworks .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (Target) 3-OCH₃, 4-OCH₃ C₁₉H₂₀N₂O₄S₂ 412.5 (predicted) Predicted high density (~1.5 g/cm³), moderate solubility in polar solvents
1-Phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS N/A) Phenyl C₁₁H₁₂N₂O₂S₂ 268.35 Lower polarity due to unsubstituted phenyl; used in crystallography studies
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS 879928-87-7) 4-F, 4-F C₁₇H₁₄F₂N₂O₃S 376.37 Enhanced electron-withdrawing effects; potential antimicrobial activity
1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS 887833-75-2) 4-Br C₁₁H₁₁BrN₂O₂S₂ 347.30 Higher molecular weight; bromine enhances halogen bonding interactions
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS 616214-43-8) Phenyl, 3-CF₃ C₁₈H₁₅F₃N₂O₂S₂ 412.45 Predicted boiling point: 559.1°C; trifluoromethyl group increases hydrophobicity

Electronic and Steric Effects

  • Methoxy vs. Halogen Substituents : The methoxy groups in the target compound donate electron density via resonance, contrasting with electron-withdrawing groups like -F or -Br in analogs . This difference may influence reactivity in nucleophilic or electrophilic environments.

Physicochemical Properties

  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMSO or ethanol) compared to halogenated analogs, which exhibit higher lipophilicity .
  • Thermal Stability : The trifluoromethyl analog (CAS 616214-43-8) shows a predicted boiling point of 559.1°C, suggesting that electron-withdrawing groups stabilize the molecule against thermal degradation .

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